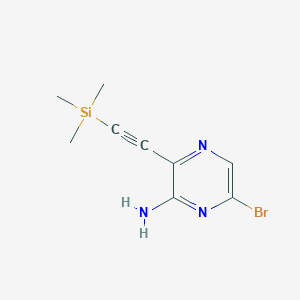

6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Brom-3-((Trimethylsilyl)ethinyl)pyrazin-2-amin ist eine chemische Verbindung mit der Summenformel C9H12BrN3Si und einem Molekulargewicht von 270,20 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms, einer Trimethylsilylgruppe und einer Ethinylgruppe aus, die an einen Pyrazin-2-amin-Kern gebunden sind. Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Brom-3-((Trimethylsilyl)ethinyl)pyrazin-2-amin erfolgt typischerweise durch die Reaktion von 6-Brom-2-chlorpyrazin mit Trimethylsilylacetylen in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird unter einer inerten Atmosphäre, üblicherweise Stickstoff oder Argon, durchgeführt, um Oxidation zu verhindern .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung ähneln der Laborsynthese, werden aber zur Verarbeitung größerer Mengen hochskaliert. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: 6-Brom-3-((Trimethylsilyl)ethinyl)pyrazin-2-amin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Oxidationsreaktionen: Die Ethinylgruppe kann oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.

Reduktionsreaktionen: Der Pyrazinring kann reduziert werden, um Dihydropyrazinderivate zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Natriumazid oder Kaliumthiolat. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

Wichtigste gebildete Produkte:

Substitutionsreaktionen: Produkte umfassen substituierte Pyrazin-2-amine.

Oxidationsreaktionen: Produkte umfassen Carbonylverbindungen wie Ketone oder Aldehyde.

Reduktionsreaktionen: Produkte umfassen Dihydropyrazinderivate.

4. Wissenschaftliche Forschungsanwendungen

6-Brom-3-((Trimethylsilyl)ethinyl)pyrazin-2-amin wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt, darunter:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und wird bei der Entwicklung neuer Materialien eingesetzt.

Biologie: Die Verbindung wird zur Untersuchung der Enzyminhibition und der Protein-Ligand-Wechselwirkungen eingesetzt.

Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, darunter als Vorläufer für die Medikamentenentwicklung.

Industrie: Die Verbindung wird zur Herstellung von Spezialchemikalien und fortschrittlichen Materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Brom-3-((Trimethylsilyl)ethinyl)pyrazin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Bromatom und die Ethinylgruppe spielen eine entscheidende Rolle bei der Bindung an die aktiven Zentren von Enzymen oder Rezeptoren, wodurch ihre Aktivität moduliert wird. Die Trimethylsilylgruppe erhöht die Stabilität und Lipophilie der Verbindung, was die zelluläre Aufnahme und Verteilung erleichtert .

Ähnliche Verbindungen:

- 5-Brom-3-((Trimethylsilyl)ethinyl)pyridin-2-amin

- 6-Brom-2-chlor-4-((Trimethylsilyl)ethinyl)pyridin-3-amin

- 5-Brom-3-ethinylpyrazin-2-amin

Vergleich: 6-Brom-3-((Trimethylsilyl)ethinyl)pyrazin-2-amin ist durch das Vorhandensein sowohl eines Bromatoms als auch einer Trimethylsilylgruppe einzigartig, die unterschiedliche chemische Reaktivität und Stabilität verleihen. Im Vergleich zu seinen Analoga weist diese Verbindung eine verbesserte Lipophilie und Stabilität auf, was sie zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen macht .

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine involves its interaction with specific molecular targets. The bromine atom and the ethynyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine

- 5-Bromo-3-ethynylpyrazin-2-amine

Comparison: 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct chemical reactivity and stability. Compared to its analogs, this compound exhibits enhanced lipophilicity and stability, making it a valuable tool in various research applications .

Eigenschaften

Molekularformel |

C9H12BrN3Si |

|---|---|

Molekulargewicht |

270.20 g/mol |

IUPAC-Name |

6-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine |

InChI |

InChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)13-8(10)6-12-7/h6H,1-3H3,(H2,11,13) |

InChI-Schlüssel |

WUUXSIFKHBLCMQ-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C#CC1=NC=C(N=C1N)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)

![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)

![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)

![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)

![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)

![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)